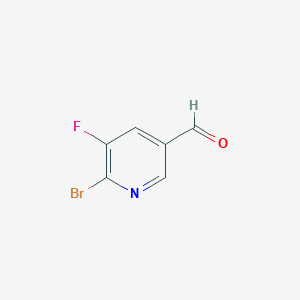6-Bromo-5-fluoronicotinaldehyde
CAS No.: 1227588-59-1
Cat. No.: VC2585667
Molecular Formula: C6H3BrFNO
Molecular Weight: 204 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1227588-59-1 |
|---|---|
| Molecular Formula | C6H3BrFNO |
| Molecular Weight | 204 g/mol |
| IUPAC Name | 6-bromo-5-fluoropyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H3BrFNO/c7-6-5(8)1-4(3-10)2-9-6/h1-3H |
| Standard InChI Key | MIVNLXDUQDPXJR-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC(=C1F)Br)C=O |
| Canonical SMILES | C1=C(C=NC(=C1F)Br)C=O |
Introduction
6-Bromo-5-fluoronicotinaldehyde is a chemical compound with the CAS number 1227588-59-1. It is a derivative of nicotinaldehyde, featuring both bromine and fluorine substituents on the pyridine ring. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.
Hazard and Safety Information
6-Bromo-5-fluoronicotinaldehyde is classified under the European Union's Classification, Labelling and Packaging (CLP) regulation as having acute oral toxicity (Category 4) . It is recommended to handle this compound with caution, minimizing exposure and using appropriate personal protective equipment (PPE) such as gloves and safety glasses.
Hazard Classification
| Hazard | Classification |
|---|---|
| Acute Oral Toxicity | Category 4 (H302) |
| Skin Irritation | Not classified as irritating |
| Eye Irritation | May cause transient discomfort |
Potential Applications
-
Pharmaceutical Research: The unique structure of 6-Bromo-5-fluoronicotinaldehyde makes it a candidate for further modification and testing in drug discovery processes.
-
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules with potential biological activities.
Disposal Recommendations
| Method | Description |
|---|---|
| Recycling | Recycle containers if possible |
| Landfill Disposal | Bury residue in an authorized landfill |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume